molecular formula C17H19NO3S2 B2636670 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1797400-62-4

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2636670
M. Wt: 349.46
InChI Key: LXDIMSMKYJMVIV-UHFFFAOYSA-N
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Description

“3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom1. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science1. However, specific information about this compound is not readily available in the literature.



Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates2. A common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester2. However, the specific synthesis process for “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is not directly provided in the available literature. However, it is known that thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S2.



Chemical Reactions Analysis

The specific chemical reactions involving “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” are not detailed in the available literature. However, thiophene derivatives are known to undergo a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” are not directly provided in the available literature.


Scientific Research Applications

Synthesis and Medicinal Applications

Sulfonamide derivatives, including those structurally related to the compound , have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and characterization of celecoxib derivatives explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, revealing that certain compounds exhibited significant therapeutic potential without causing tissue damage in vital organs compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013). Another research focused on thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial properties on cotton fabrics, highlighting the utility of such compounds in materials science (H. Mohamed et al., 2020).

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have also been synthesized to investigate their in vitro anticancer activity, with some compounds showing higher activity than standard drugs against specific cancer cell lines. This indicates the potential of sulfonamide compounds in developing new therapeutic agents for cancer treatment (M. Ghorab et al., 2015).

Antimicrobial Activity

The development of tetra-substituted thiophene derivatives through a one-pot three-component method has been reported, where the synthesized compounds were screened for antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents to combat resistant pathogens (Pravinkumar N. Sable et al., 2014).

Safety And Hazards

The safety and hazards associated with “3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” are not explicitly mentioned in the available literature.


properties

IUPAC Name

3-acetyl-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-13(19)14-4-2-6-17(12-14)23(20,21)18(15-7-8-15)10-9-16-5-3-11-22-16/h2-6,11-12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDIMSMKYJMVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

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